CYP3A4 Inhibitory Potency Compared to Clinical Reference Inhibitor Ketoconazole
In human liver microsome assays, 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one demonstrates an IC50 of 0.34 µM against CYP3A4 , placing it in a moderate inhibition range relative to the strong clinical CYP3A4 inhibitor ketoconazole, which exhibits IC50 values of 0.04–0.25 µM depending on the probe substrate and microsomal preparation [1]. This ~1.5- to 8-fold lower potency suggests that the compound may present a reduced drug-drug interaction risk in early screening cascades, while still retaining sufficient CYP3A4 engagement to serve as a tool compound for cytochrome P450 inhibition studies .
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.34 µM (340 nM) |
| Comparator Or Baseline | Ketoconazole: IC50 0.04–0.25 µM (40–250 nM) |
| Quantified Difference | 1.5-fold to 8-fold less potent than ketoconazole depending on the literature comparator value |
| Conditions | CYP3A4 inhibition; target compound data reported without full assay details (source: vendor technical datasheet); ketoconazole data from human liver microsomes and recombinant CYP3A4 (literature) |
Why This Matters
Scientists selecting a dihydropyridinone scaffold for programs where CYP3A4 inhibition must be modulated—either minimized for safety or exploited for mechanistic studies—can use this quantitative benchmark to prioritize the 3-amino-1-(methoxymethyl) derivative over uncharacterized analogs.
- [1] PMC Table 7 (2019). Ketoconazole CYP3A4 inhibition: IC50 = 0.04 µM. Differential inhibition of human CYP3A4 and Candida albicans CYP51. ScienceDirect 2000: IC50 = 0.25 µM. View Source
